molecular formula C8H8FNO3 B1524513 2-Amino-5-fluoro-3-methoxy-benzoic acid CAS No. 1250810-28-6

2-Amino-5-fluoro-3-methoxy-benzoic acid

Cat. No. B1524513
M. Wt: 185.15 g/mol
InChI Key: WCQCRQDEAFXOES-UHFFFAOYSA-N
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Description

“2-Amino-5-fluoro-3-methoxy-benzoic acid” is a chemical compound with the molecular formula C8H8FNO3 . It is a derivative of benzoic acid, which is a common building block in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular weight of “2-Amino-5-fluoro-3-methoxy-benzoic acid” is 185.152 . The exact mass is 185.048828 . The LogP value, which predicts the compound’s lipophilicity, is 2.06 .


Physical And Chemical Properties Analysis

The density of “2-Amino-5-fluoro-3-methoxy-benzoic acid” is approximately 1.4±0.1 g/cm3 . The boiling point is 322.9±42.0 °C at 760 mmHg . The flash point is 149.1±27.9 °C .

Scientific Research Applications

Structure-Activity Relationships in Hypoglycemic Benzoic Acid Derivatives

A study explored the structure-activity relationships within two series of hypoglycemic benzoic acid derivatives, which revealed significant insights into their pharmacophoric groups. This research contributed to the development of Repaglinide, a therapeutic for type 2 diabetes, highlighting the critical role of the ortho residue in enhancing activity and duration of action in rats. The investigation into these benzoic acid derivatives has broadened our understanding of the pharmacophore model suitable for hypoglycemic agents, providing a foundation for future drug development (Grell et al., 1998).

Novel Fluorescence Probes for Reactive Oxygen Species

Research on 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its amino counterpart (APF) developed novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS). These probes, through their unique reactivity, enable the differentiation and specific detection of hROS and hypochlorite in biological and chemical applications, showcasing their potential as tools for studying the roles of hROS in various contexts (Setsukinai et al., 2003).

Biosynthesis of AHBA-Derived Natural Products

The biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA)-derived natural products has been comprehensively reviewed, covering their synthesis from a molecular genetics, chemical, and biochemical perspective. This precursor is essential for a wide array of natural products, including ansamycins and mitomycins, indicating its significant role in the production of bioactive compounds. The review, encompassing studies up to 2011, provides a detailed understanding of the biosynthetic pathways, enhancing our knowledge of natural product biosynthesis (Kang et al., 2012).

Environmental and Chemical Sensing

A study on the chemically modified activated carbon for cobalt recovery introduced 2-hydroxy-5-methoxy benzoic acid as a modifying agent, demonstrating its efficiency in removing Co2+ ions from aqueous solutions. This application not only highlights the potential of modified activated carbon in environmental cleanup but also suggests the broader applicability of benzoic acid derivatives in chemical sensing and environmental remediation efforts (Gunjate et al., 2020).

properties

IUPAC Name

2-amino-5-fluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQCRQDEAFXOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoro-3-methoxy-benzoic acid

CAS RN

1250810-28-6
Record name 2-amino-5-fluoro-3-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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